POPSO

Description

Structure

3D Structure

Properties

IUPAC Name |

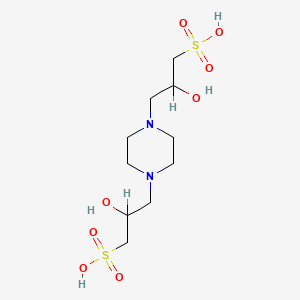

2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O8S2/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQFQZZGTZFUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60887233 | |

| Record name | 1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68189-43-5 | |

| Record name | Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68189-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Popso | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068189435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinedipropanesulfonic acid, .beta.1,.beta.4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,β'-dihydroxypiperazine-1,4-dipropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POPSO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MX69Z3W59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (POPSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (POPSO) is a sulfopropyl-substituted piperazine derivative valued for its buffering capacity in the physiological pH range. Its zwitterionic nature, high water solubility, and low membrane permeability make it an ideal component for various biological assays and cell culture media. The synthesis of this compound involves the formation of a piperazine core disubstituted at the nitrogen atoms with 2-hydroxypropanesulfonic acid moieties. This guide outlines a two-step synthesis strategy, commencing with the preparation of a key intermediate, sodium 3-chloro-2-hydroxypropane-1-sulfonate, followed by its reaction with piperazine to yield the final product.

Proposed Synthesis Pathway

The most probable synthetic route to this compound involves a two-step process:

Step 1: Synthesis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate. This precursor is synthesized via the ring-opening of epichlorohydrin with sodium bisulfite.

Step 2: N,N'-dialkylation of Piperazine. Piperazine is subsequently alkylated with two equivalents of sodium 3-chloro-2-hydroxypropane-1-sulfonate to afford 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-.

Below is a diagram illustrating this proposed synthetic pathway.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate

This protocol is based on established procedures for the reaction of epichlorohydrin with sodium bisulfite.

Materials:

-

Epichlorohydrin

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Ice bath

Procedure:

-

A solution of sodium bisulfite in deionized water is prepared in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer.

-

The solution is heated to a specific temperature (e.g., 80-90 °C).

-

Epichlorohydrin is added dropwise to the stirred solution via the dropping funnel, maintaining the reaction temperature with an ice bath to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

The reaction mixture is then cooled, and the product, sodium 3-chloro-2-hydroxypropane-1-sulfonate, may precipitate or can be isolated by evaporation of the solvent.

Quantitative Data for Precursor Synthesis:

| Reactant | Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| Epichlorohydrin | 1.0 | 80 - 90 | 2 - 3 | High |

| Sodium Bisulfite | 1.0 - 1.1 | 80 - 90 | 2 - 3 | High |

Note: Specific yields can vary depending on the precise reaction conditions and purification methods.

Step 2: Synthesis of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (this compound)

This proposed protocol is based on standard N-alkylation procedures of secondary amines.

Materials:

-

Piperazine

-

Sodium 3-chloro-2-hydroxypropane-1-sulfonate (from Step 1)

-

A suitable solvent (e.g., water, ethanol, or a mixture)

-

A base (e.g., sodium hydroxide or potassium carbonate) to neutralize the HCl formed during the reaction.

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

Procedure:

-

Piperazine is dissolved in the chosen solvent in a three-necked round-bottom flask fitted with a reflux condenser, magnetic stirrer, and thermometer.

-

A base is added to the solution.

-

Sodium 3-chloro-2-hydroxypropane-1-sulfonate (approximately 2.2 equivalents to account for potential side reactions and ensure complete disubstitution) is added to the piperazine solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by techniques like TLC or LC-MS is recommended).

-

After cooling, the reaction mixture is worked up. This may involve filtration to remove any inorganic salts, followed by purification of the crude product. Purification could be achieved by recrystallization or ion-exchange chromatography.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Characterization

The final product, 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful attachment of the 2-hydroxypropanesulfonic acid side chains to the piperazine ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as hydroxyl (-OH), sulfonate (-SO₃H), and C-N bonds.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S) of the final product.

Conclusion

This technical guide presents a detailed, albeit proposed, synthesis pathway for 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (this compound). The described two-step approach, involving the synthesis of a key sulfonated precursor followed by N,N'-dialkylation of piperazine, is based on well-established chemical principles. While a definitive, published protocol with precise quantitative data for the final step is lacking, this guide provides a solid foundation for researchers and scientists to develop a robust and efficient synthesis of this important biological buffer. Further optimization of reaction conditions and purification methods will be necessary to achieve high yields and purity of the final product.

chemical properties of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, commonly known as POPSO, is a zwitterionic biological buffer. It belongs to the family of "Good's buffers," which are valued in biological and biochemical research for their compatibility with biological systems. This compound is particularly noted for its buffering capacity in the physiological pH range, making it a valuable tool in a variety of experimental settings, from cell culture to enzymatic assays. Its structure, featuring a piperazine ring and sulfonic acid groups, minimizes its interaction with biological macromolecules, ensuring the integrity of experimental results.

Chemical and Physical Properties

This compound is a white crystalline powder that is stable under normal laboratory conditions. However, it is known to be partially degraded by autoclaving and can react with strong acids, strong bases, and strong oxidizing or reducing agents.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | PubChem |

| Synonyms | This compound, Piperazine-1,4-bis(2-hydroxypropanesulfonic acid) | PubChem |

| CAS Number | 68189-43-5 | PubChem |

| Molecular Formula | C₁₀H₂₂N₂O₈S₂ | PubChem |

| Molecular Weight | 362.4 g/mol | PubChem |

| pKa (at 25°C) | 7.09 - 7.85 | bioWORLD, Loba Chemie |

| Useful pH Buffering Range | 7.2 - 8.5 | MedchemExpress, Carl ROTH |

| Solubility | Soluble in 1 N sodium hydroxide (0.25 g/ml). | bioWORLD |

| Appearance | White crystalline powder | Loba Chemie |

| Melting Point | >300 °C | Loba Chemie |

Experimental Protocols

Preparation of a 0.5 M this compound Buffer Solution (pH 7.5)

This protocol describes the preparation of a 0.5 M stock solution of this compound buffer at a pH of 7.5.

Materials:

-

This compound (free acid form)

-

Sodium hydroxide (NaOH), 10 M solution

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (e.g., 100 mL or 1 L)

-

Beaker

Procedure:

-

Weighing the this compound: Calculate the required mass of this compound for the desired volume of 0.5 M buffer. For example, for 100 mL of buffer, weigh out 18.12 g of this compound (Molecular Weight: 362.4 g/mol ).

-

Dissolving the this compound: Add the weighed this compound to a beaker containing deionized water, approximately 70-80% of the final volume (e.g., 70-80 mL for a 100 mL solution). Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution.

-

pH Adjustment: While stirring, slowly add the 10 M NaOH solution dropwise to the this compound solution. Monitor the pH of the solution continuously using a calibrated pH meter.

-

Titration to Target pH: Continue adding NaOH until the pH of the solution reaches 7.5.

-

Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. The prepared buffer can be stored at room temperature for short periods. For long-term storage, sterile filtration and refrigeration are recommended.

General Protocol for an In Vitro Enzyme Assay Using this compound Buffer

This protocol outlines the general steps for conducting an enzyme assay where this compound buffer is used to maintain a stable pH.

Materials:

-

Enzyme of interest

-

Substrate for the enzyme

-

This compound buffer (prepared to the optimal pH for the enzyme)

-

Spectrophotometer or other appropriate detection instrument

-

Cuvettes or microplate

-

Incubator or water bath

Procedure:

-

Buffer Preparation: Prepare a this compound buffer solution at the desired concentration and optimal pH for the specific enzyme being assayed, following the protocol described in section 3.1.

-

Reagent Preparation: Prepare stock solutions of the enzyme and its substrate in the this compound buffer.

-

Assay Setup: In a cuvette or microplate well, add the this compound buffer and the substrate solution.

-

Temperature Equilibration: Incubate the reaction mixture at the optimal temperature for the enzyme for a few minutes to ensure temperature equilibrium.

-

Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the enzymatic reaction. Mix gently but thoroughly.

-

Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the change in absorbance over time at a predetermined wavelength. For a microplate reader, start the kinetic read.

-

Data Analysis: Analyze the initial rate of the reaction from the linear portion of the absorbance versus time curve. This rate is proportional to the enzyme activity under the specified conditions.

-

Controls: Run appropriate controls, such as a reaction mixture without the enzyme (to measure non-enzymatic substrate degradation) and a reaction mixture without the substrate (to measure any background signal from the enzyme solution).

Visualizations

Workflow for this compound Buffer Preparation

An In-depth Technical Guide on the Biological Activity of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, a compound commonly known in the scientific community as POPSO. A critical clarification is addressed regarding its nomenclature: the descriptor "β1,β4-dihydroxy-" pertains to the chemical structure of the molecule and does not imply a direct mechanism of action on biological entities such as β1 and β4 subunits of receptors or enzymes. This document synthesizes the available scientific literature, clarifying the established roles of this compound as a biological buffer and detailing the broader pharmacological context of the piperazine scaffold from which it is derived. While direct evidence of this compound acting on specific β-subunits is absent in current research, this guide explores the known interactions of piperazine derivatives with various receptor systems, including those containing β-subunits, to provide a thorough understanding for the research community.

Introduction: Clarifying Nomenclature and Function

1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (this compound) is a zwitterionic buffer belonging to the piperazine family of compounds. Its chemical structure, characterized by a piperazine ring with two propanesulfonic acid groups, each hydroxylated at the beta position, confers its buffering capabilities in the physiological pH range.

It is crucial to establish that the "β1,β4-dihydroxy-" designation in the chemical name refers to the specific locations of the hydroxyl groups on the propane side chains. This is a standard convention in chemical nomenclature to describe the molecule's stereochemistry and substitution pattern. There is no evidence in the peer-reviewed scientific literature to suggest that this structural feature dictates a specific pharmacological interaction with protein subunits designated as β1 and β4.

The primary and well-documented application of this compound is as a biological buffering agent, valued for its compatibility with various biological assays and its minimal interference with biological processes.

Known Mechanism of Action and Biological Effects of this compound

While a specific mechanism of action on β1 and β4 subunits has not been identified, research has revealed other biological effects of this compound. The most notable of these is its ability to inhibit anion uniport across the inner mitochondrial membrane.

Quantitative Data on this compound's Biological Activity

The following table summarizes the key quantitative data found in the literature regarding the biological effects of this compound.

| Biological Effect | Target | Test System | Value | Reference |

| Inhibition of Chloride Uniport | Anion Uniporter | Mitochondrial Inner Membrane | IC50: 24 mM | [1] |

Experimental Protocol: Inhibition of Anion Uniport

The inhibitory effect of this compound on anion uniport was determined by measuring the swelling of mitochondria in the presence of various anions. A typical experimental protocol is as follows:

-

Mitochondria Isolation: Mitochondria are isolated from rat liver by differential centrifugation in a sucrose-based medium.

-

Swelling Assay: Mitochondrial swelling is monitored spectrophotometrically as a decrease in absorbance at 520 nm.

-

Assay Conditions: Isolated mitochondria are suspended in a solution containing the potassium salt of the anion of interest (e.g., chloride) and a respiratory substrate. Valinomycin is added to facilitate the uptake of potassium ions, creating a membrane potential that drives anion influx.

-

Inhibition Measurement: The rate of swelling is measured in the presence and absence of varying concentrations of this compound to determine the IC50 value.

The Broader Pharmacological Context: Piperazine Derivatives

The piperazine ring is a common scaffold in many pharmacologically active compounds, exhibiting a wide range of activities. While these activities are not directly attributed to this compound, understanding the general behavior of piperazine derivatives can provide valuable context for researchers.

Many piperazine-containing drugs are known to interact with neurotransmitter receptors, some of which are heteromeric proteins composed of different subunits, including beta (β) subunits.

Piperazine Derivatives and GABA-A Receptors

The most relevant example in the context of β-subunits is the interaction of some piperazine compounds with the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that are typically pentameric, composed of a combination of α, β, and γ subunits. The parent compound, piperazine, has been shown to act as a GABA-A receptor agonist, particularly in invertebrates, which is the basis for its use as an anthelmintic agent. This action leads to the paralysis of parasites by opening chloride channels.

Signaling Pathway: GABA-A Receptor Activation

Caption: Signaling pathway of GABA-A receptor activation by GABA and piperazine derivatives.

Experimental Workflow: Investigating Receptor-Ligand Interaction

Caption: A typical experimental workflow for studying the effects of a compound on an ion channel.

Conclusion

References

The Ascending Trajectory of Piperazine Sulfonic Acid Derivatives in Therapeutic Research: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning field of piperazine sulfonic acid derivatives, offering critical insights for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of these compounds, underscored by quantitative data, detailed experimental protocols, and novel visualizations of their mechanisms of action.

Piperazine, a versatile heterocyclic scaffold, has long been a cornerstone in medicinal chemistry. The incorporation of a sulfonic acid or sulfonamide moiety has been shown to significantly modulate the physicochemical and pharmacological properties of the parent molecule, leading to a new class of derivatives with a broad spectrum of biological activities. These activities range from antimicrobial and anticancer to enzyme inhibition and neurological effects, positioning these compounds as promising candidates for further drug development.

This guide synthesizes current research to provide a one-stop resource, focusing on the core requirements of drug development professionals. It presents a meticulous compilation of quantitative data, detailed experimental methodologies to ensure reproducibility, and visual representations of complex biological pathways to facilitate a deeper understanding of the structure-activity relationships.

Antimicrobial Activity of Piperazine Sulfonamides

Piperazine sulfonamide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The data presented below summarizes the minimum inhibitory concentrations (MIC) of various derivatives against several key microbial strains.

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |

| JH-LPH-86 | K. pneumoniae 10031 | 0.25 | AZ1 | >64 |

| JH-LPH-92 | K. pneumoniae 10031 | 0.08 | JH-LPH-33 | 1.6 |

| JH-LPH-97 | K. pneumoniae 10031 | 0.10 | JH-LPH-33 | 1.6 |

| JH-LPH-106 | E. coli 25922 | 0.63 | EBL-3647/3599 | 2.0 |

| JH-LPH-106 | K. pneumoniae 10031 | 0.04 | - | - |

| JH-LPH-107 | E. coli 25922 | 0.31 | EBL-3647/3599 | 2.0 |

| JH-LPH-107 | K. pneumoniae 10031 | 0.04 | - | - |

| 3a | C. albicans | 250 | - | - |

| 3b | C. albicans | 1000 | - | - |

| 3c | C. albicans | 500 | - | - |

| 3c | A. niger | 250 | - | - |

| RL-308 | Shigella flexineri | 2 | - | - |

| RL-308 | S. aureus | 4 | - | - |

| RL-308 | MRSA | 16 | - | - |

| Compound 4 | S. aureus | 16 | Gentamycin | - |

| Compound 6c | S. aureus | 16 | Gentamycin | - |

| Compound 6d | S. aureus | 16 | Gentamycin | - |

| Compound 6d | B. subtilis | 16 | Gentamycin | - |

| Compound 7b | B. subtilis | 16 | Gentamycin | - |

| Sparfloxacin/Gatifloxacin derivatives | Gram-positive strains | 1-5 | - | - |

Anticancer Activity of Piperazine Sulfonamides

The antiproliferative properties of piperazine sulfonamides have been evaluated against various cancer cell lines, revealing potent cytotoxic effects. The half-maximal inhibitory concentrations (IC50) for several derivatives are summarized below, highlighting their potential as anticancer agents.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |

| 11o | Pancreatic adenocarcinoma (Capan-1) | 1.4 | - | - |

| 11r | Pancreatic adenocarcinoma (Capan-1) | 5.1 | - | - |

| 11s | Pancreatic adenocarcinoma (Capan-1) | 5.3 | - | - |

| 3n | Triple-negative breast cancer (MDA-MB-231) | 5.55 ± 0.56 | - | - |

| 12a | Breast cancer (MCF-7) | Comparable to Etoposide | Etoposide | - |

| 12b | Breast cancer (MCF-7) | Comparable to Etoposide | Etoposide | - |

| 12c | Breast cancer (MCF-7) | Comparable to Etoposide | Etoposide | - |

| C-4 | Lung carcinoma (A-549) | 33.20 | Gefitinib | 16.56 |

| C-5 | Lung carcinoma (A-549) | 21.22 | Gefitinib | 16.56 |

| C-14 | Pancreatic cancer (MIAPaCa-2) | <1 | - | - |

| 8u | VEGFR-2 kinase | 1.52 ± 0.08 | Sunitinib | 1.2 ± 0.07 |

| 8u | Hepatocellular carcinoma (HepG-2) | 1.88 ± 0.83 | - | - |

Enzyme Inhibition Profile

Piperazine sulfonamides have also been identified as effective inhibitors of various enzymes, suggesting their therapeutic potential in a range of diseases, including neurodegenerative disorders and diabetes.

| Compound ID | Enzyme | IC50 (mM) |

| 5 | Acetylcholinesterase (AChE) | 1.003 |

| 2 | Butyrylcholinesterase (BChE) | 1.008 |

| 5 | Butyrylcholinesterase (BChE) | 1.008 |

| 4 | Tyrosinase | 1.19 |

| 3 | α-glucosidase | 1.000 |

Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, this guide provides detailed experimental protocols for the key assays mentioned.

Synthesis of N-Aryl Piperazine Sulfonamides (General Procedure)

A solution of the appropriate sulfonyl chloride (2.50 mmol) in dichloromethane (2 mL) is added dropwise to a cooled (0°C) and stirring mixture of piperazine (5.00 mmol) and triethylamine (15.00 mmol) in dichloromethane (10 mL). The mixture is then stirred at room temperature for 4 hours. Following this, the reaction mixture is washed with a saturated aqueous solution of NaHCO3 (20 mL). The organic layer is extracted with ethyl acetate (3 x 20 mL), dried over magnesium sulfate, and concentrated under reduced pressure to yield the desired product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A 2-fold serial dilution of each compound is prepared in Mueller-Hinton Broth (MHB). Bacterial or fungal suspensions are prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Each well is inoculated with the microbial suspension, and the plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

Anticancer Activity: MTT Assay

The cytotoxic effect of the compounds on cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the piperazine derivatives and incubated for an additional 48-72 hours. Subsequently, MTT solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

A key area of investigation for piperazine derivatives is their interaction with cellular signaling pathways. Notably, piperazic acid, a related compound, has been shown to inhibit Gli1 in the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.

Caption: The Hedgehog signaling pathway and the inhibitory action of piperazic acid derivatives on Gli1.

Conclusion

The diverse biological activities of piperazine sulfonic acid derivatives, supported by the growing body of quantitative data, underscore their significant therapeutic potential. This technical guide provides a foundational resource for the scientific community, aiming to accelerate the research and development of this promising class of compounds. The detailed methodologies and visual aids are intended to foster a collaborative and informed approach to unlocking the full potential of piperazine sulfonic acid derivatives in modern medicine.

literature review on dihydroxy-piperazinedipropanesulfonic acid

Introduction

Dihydroxy-piperazinedipropanesulfonic acid, commonly known as POPSO, is a zwitterionic biological buffer. Its chemical structure features a central piperazine ring with two dihydroxypropanesulfonic acid side chains. This configuration imparts specific chemical and biological properties that make it useful in a variety of research and industrial applications. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, biological activities, and the experimental methods used to characterize it.

Chemical and Physical Properties

This compound is a white crystalline powder with high solubility in water. Its zwitterionic nature allows it to be an effective pH buffer in the physiological range. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | [1] |

| Synonyms | This compound, Piperazine-1,4-bis(2-hydroxypropanesulfonic acid) | [1] |

| CAS Number | 68189-43-5 | [1][2][3][4][5] |

| Molecular Formula | C10H22N2O8S2 | [1][3] |

| Molecular Weight | 362.4 g/mol | [1] |

| Appearance | White powder | [3] |

| Working pH Range | 7.2 - 8.5 | [2] |

Biological Activities

The primary documented biological activities of this compound revolve around its interaction with cellular transport mechanisms and its effects on metal ion toxicity.

Inhibition of Anion Uniport

This compound has been identified as an inhibitor of anion uniport across the inner mitochondrial membrane.[2] This inhibitory effect is particularly noted for the chloride uniport. The inhibition of this transport mechanism can have significant implications for mitochondrial function and cellular homeostasis.

Enhancement of Copper Toxicity

In addition to its effects on mitochondria, this compound has been observed to enhance the uptake and toxicity of copper in the alga Amphidinium carterae.[2] This suggests that the buffer can interact with metal ions and influence their bioavailability and biological impact.

Other Applications

Due to its low toxicity and high solubility, this compound is also utilized in pharmaceutical formulations to improve the stability and solubility of active pharmaceutical ingredients.[3] Furthermore, it has found applications in water treatment processes for the removal of heavy metals.[3]

Quantitative Data

The inhibitory effect of this compound on anion uniport has been quantified, as shown in Table 2.

| Biological Target | Activity | Value | Reference |

| Chloride Uniport (Mitochondrial Inner Membrane) | IC50 | 24 mM | [2] |

Experimental Protocols

Detailed experimental protocols for the biological characterization of this compound are not extensively available in the public domain. However, based on the available literature, a summary of the methodology used to assess its impact on anion uniport is provided below.

Anion Uniport Inhibition Assay (Summary)

The effect of this compound on anion uniport across the inner mitochondrial membrane was investigated using a light scattering technique.[2] This method relies on measuring the passive osmotic swelling of isolated rat liver mitochondria. Changes in mitochondrial volume due to the influx of anions and water are detected as changes in light scattering. The rate of swelling provides a measure of the anion transport rate. The assay would involve isolating mitochondria, suspending them in a buffered medium containing this compound at various concentrations, and initiating osmotic swelling by adding a salt of the anion of interest (e.g., KCl for chloride uniport). The change in light scattering over time is then monitored using a spectrophotometer or a dedicated light scattering instrument.

It is important to note that this is a summary based on an abstract of the primary literature. For a detailed, reproducible protocol, consultation of the full research article is recommended.

Biological Effects of this compound

The known biological effects of dihydroxy-piperazinedipropanesulfonic acid (this compound) are summarized in the following diagram.

Caption: Biological effects of this compound.

Synthesis

A detailed, publicly available experimental protocol for the synthesis of dihydroxy-piperazinedipropanesulfonic acid was not identified in the course of this literature review.

Conclusion

References

- 1. The effect of pH on chronic copper toxicity to Ceriodaphnia dubia within its natural pH niche - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of buffers and osmolality on anion uniport across the mitochondrial inner membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3954767A - Piperazine salts of 2,5-dihydroxy benzene sulfonic acid mono- and diesters - Google Patents [patents.google.com]

- 4. This compound BUFFER FOR BIOCHEMISTRY | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- (POPSO)

CAS Number: 68189-43-5

Abstract

This technical guide provides a comprehensive overview of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-, commonly known as POPSO. Primarily utilized as a zwitterionic biological buffer, this compound is a member of the "Good's buffers" series, valued for its buffering efficacy in the physiological pH range, minimal metal ion chelation, and stability in biological systems. This document details its chemical and physical properties, synthesis, and established applications in life sciences research. Notably, this guide also explores the emerging understanding of this compound's biological activities beyond pH control, including its role as an inhibitor of mitochondrial chloride uniport and its effects on cellular systems. Detailed, adaptable experimental protocols for its use in enzyme assays, cell culture, and protein purification are provided, alongside all available quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize or understand the multifaceted nature of this compound.

Introduction

1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- (this compound) is a sulfopropyl derivative of piperazine. As a "Good's buffer," it possesses several characteristics that make it a valuable tool in biological and biochemical research, including high water solubility, low permeability through biological membranes, and a pKa value that provides buffering capacity in the physiological pH range. While its primary application is the maintenance of a stable pH environment, recent findings indicate that this compound can exert direct biological effects, a critical consideration for its use in sensitive experimental systems. This guide aims to provide a thorough technical understanding of this compound, from its fundamental properties to its practical applications and biological implications.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure features a central piperazine ring substituted at both nitrogen atoms with a 2-hydroxypropanesulfonic acid group. This zwitterionic nature contributes to its high solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68189-43-5 | General |

| Molecular Formula | C₁₀H₂₂N₂O₈S₂ | General |

| Molecular Weight | 362.42 g/mol | General |

| IUPAC Name | 2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid | General |

| Synonyms | This compound, Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) | General |

| pKa (25 °C) | 7.2 - 8.5 (effective buffering range) | [1][2] |

| Appearance | White to almost white crystalline powder | General |

| Solubility | High in water | General |

Synthesis

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

This reaction would proceed via a nucleophilic attack of the piperazine nitrogens on the epoxide ring of two equivalents of the sulfonating agent, resulting in the formation of the di-substituted piperazine with the desired beta-hydroxypropanesulfonic acid side chains. The reaction conditions, such as temperature and stoichiometry, would need to be carefully controlled to ensure di-substitution and minimize side products.

Biological Activity and Toxicology

While primarily used as an inert buffer, this compound has been shown to exhibit biological activity. This is a critical consideration for its use in cellular and molecular studies where off-target effects could confound experimental results.

Inhibition of Mitochondrial Chloride Uniport

The most well-documented biological effect of this compound is its inhibition of the anion uniport across the inner mitochondrial membrane. This inhibition can impact mitochondrial function and cellular homeostasis.

Table 2: Quantitative Biological Activity of this compound

| Biological Target | Effect | Value | Organism/System | Reference |

| Mitochondrial Anion Uniport | Inhibition of Chloride Uniport | IC₅₀ = 24 mM | Isolated Mitochondria | [2] |

| Algal Growth | Enhancement of Copper Toxicity | Not specified | Amphidinium carterae | [2] |

Mitochondrial Membrane Impairment

This compound has been observed to impair the mitochondrial inner membrane. The precise mechanism of this impairment is not fully elucidated but is likely related to its interaction with membrane proteins or lipids, potentially as a consequence of its zwitterionic and sulfonate moieties.

Copper Chelation and Algal Toxicity

This compound can influence the bioavailability and toxicity of metal ions. It has been shown to enhance the uptake and toxicity of copper in the alga Amphidinium carterae. This suggests that this compound may interact with copper ions, although it is generally considered to have low metal-binding capacity compared to chelators like EDTA.

Logical Relationship of this compound's Biological Effects:

Caption: Known biological effects and interactions of this compound.

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental systems.

Preparation of a 0.5 M this compound Stock Solution

-

Dissolution: Weigh out 181.21 g of this compound (anhydrous) for a 1 L solution. Add to 800 mL of deionized water.

-

pH Adjustment: Stir the solution until the this compound is completely dissolved. Adjust the pH to the desired value (within the 7.2-8.5 range) using a concentrated solution of NaOH or KOH.

-

Final Volume: Once the desired pH is reached, bring the final volume to 1 L with deionized water.

-

Sterilization: If required for cell culture or other sterile applications, filter-sterilize the solution through a 0.22 µm filter.

-

Storage: Store the stock solution at room temperature.

Workflow for this compound Buffer Preparation:

Caption: General workflow for preparing a this compound buffer solution.

Use of this compound in Enzyme Assays

This compound is suitable for many enzyme assays due to its physiological pH range and low interference with many enzymatic reactions.

-

Buffer Preparation: Prepare a working solution of this compound buffer at the desired concentration (typically 20-100 mM) and pH for the specific enzyme being assayed.

-

Reaction Mixture: Assemble the reaction mixture containing the this compound buffer, substrate, and any necessary cofactors.

-

Enzyme Addition: Initiate the reaction by adding the enzyme solution.

-

Data Acquisition: Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).

Use of this compound in Cell Culture

This compound can be used as a buffering agent in cell culture media, particularly for applications where bicarbonate-based buffering systems are not suitable.

-

Media Formulation: Prepare the cell culture medium, substituting the standard bicarbonate buffer with this compound at a concentration typically ranging from 10-25 mM.

-

pH Adjustment: Adjust the pH of the this compound-buffered medium to the optimal level for the specific cell line (e.g., pH 7.4).

-

Cell Culture: Culture the cells in the this compound-buffered medium in a non-CO₂ incubator or in sealed flasks.

-

Monitoring: Regularly monitor cell health, morphology, and proliferation, being mindful of the potential biological effects of this compound at higher concentrations.

Use of this compound in Protein Purification

This compound can be used in buffers for various protein purification techniques, such as ion-exchange and size-exclusion chromatography.

-

Buffer Preparation: Prepare the lysis, wash, and elution buffers containing this compound at a suitable concentration (e.g., 20-50 mM) and pH to maintain the stability and activity of the target protein.

-

Lysate Preparation: Resuspend the cell pellet in the this compound-containing lysis buffer and proceed with cell disruption.

-

Chromatography: Equilibrate the chromatography column with the this compound-containing buffer and perform the purification steps according to the specific chromatography method.

-

Fraction Analysis: Analyze the collected fractions for the presence and purity of the target protein.

Signaling Pathways

Currently, there is no evidence to suggest that this compound directly activates or inhibits specific intracellular signaling pathways in the classical sense of a signaling molecule. Its primary documented biological effect is the direct inhibition of the mitochondrial chloride uniport, which is a biophysical interaction rather than the initiation of a signaling cascade. Researchers using this compound in cell-based assays should be aware that downstream consequences of altered mitochondrial ion flux could indirectly influence cellular signaling, but this compound itself is not considered a signaling molecule.

Conclusion

1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- (this compound) is a versatile and widely used biological buffer with well-defined physicochemical properties. While its primary function is to maintain pH stability in a variety of experimental settings, it is crucial for researchers to be aware of its potential biological activities, particularly the inhibition of mitochondrial chloride uniport. The experimental protocols provided in this guide offer a starting point for the effective use of this compound in the laboratory. As with any experimental reagent, careful consideration of its potential off-target effects is necessary to ensure the validity and accuracy of research findings. Further investigation into the mechanisms of its biological interactions will continue to refine our understanding and application of this valuable research tool.

References

An In-depth Technical Guide on the Solubility and Stability of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- is a derivative of PIPES, a commonly used buffering agent in biological and biochemical research. The addition of hydroxyl groups to the propane sulfonic acid side chains is expected to influence its physicochemical properties, including solubility and stability. This technical guide provides an in-depth analysis of the anticipated solubility and stability profile of this compound, along with detailed experimental protocols for their determination.

The core structure consists of a piperazine ring, which imparts a basic character, and two propanesulfonic acid groups, which are strongly acidic. This zwitterionic nature is a key determinant of its properties. The presence of hydroxyl groups is likely to increase its polarity and potential for hydrogen bonding, which would enhance its aqueous solubility.

Estimated Physicochemical Properties

A summary of the computed and estimated physicochemical properties of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- is provided below.

| Property | Value | Source |

| Molecular Formula | C10H22N2O8S2 | PubChem |

| Molecular Weight | 362.4 g/mol | PubChem[1] |

| XLogP3 | -7.9 | PubChem[1] |

| Topological Polar Surface Area | 172 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, and formulation. The zwitterionic nature of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-, combined with the presence of sulfonic acid and hydroxyl groups, suggests a high affinity for polar solvents.

Estimated Solubility Data

The following table presents the estimated solubility of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- in various solvents at room temperature. These estimations are based on the properties of similar structures and general solubility principles of sulfonic acids and piperazine derivatives.

| Solvent | Estimated Solubility | Rationale |

| Water | Highly Soluble | The presence of multiple polar functional groups (sulfonic acids, hydroxyls, and piperazine nitrogens) allows for extensive hydrogen bonding with water. |

| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate the polar groups of the molecule. |

| Ethanol | Moderately Soluble | The slightly lower polarity of ethanol compared to methanol may result in reduced solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, including polar ones. |

| Acetone | Sparingly Soluble | The lower polarity of acetone will likely lead to poor solvation of the highly polar molecule. |

| Dichloromethane | Insoluble | As a non-polar solvent, dichloromethane is not expected to dissolve the compound to any significant extent. |

| Hexane | Insoluble | The non-polar nature of hexane makes it a poor solvent for this highly polar compound. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the equilibrium solubility of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- in a given solvent.

Materials:

-

1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-

-

Selected solvents (e.g., water, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of the solid compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vial for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After shaking, allow the suspension to settle.

-

Centrifuge the vial to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile

Understanding the stability of a compound is crucial for determining its shelf-life and identifying appropriate storage conditions. The stability of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- is expected to be influenced by factors such as pH, temperature, and light.

Estimated Stability Data

The following table provides an estimated stability profile under various conditions.

| Condition | Estimated Stability | Rationale |

| pH | ||

| Acidic (pH 1-3) | Stable | The sulfonic acid groups will be protonated, and the piperazine nitrogens will be protonated. The molecule should be stable against hydrolysis. |

| Neutral (pH 6-8) | Stable | In this range, the compound will exist as a zwitterion. This is the typical pH range for its use as a biological buffer. |

| Basic (pH 11-13) | Potentially Unstable | While the core structure is generally stable, strong basic conditions at elevated temperatures could potentially lead to degradation, although piperazine rings are generally robust. |

| Temperature | ||

| Refrigerated (2-8 °C) | Highly Stable | Low temperatures will minimize the rate of any potential degradation reactions. |

| Room Temperature (20-25 °C) | Stable | The compound is expected to be chemically stable under standard ambient conditions. |

| Elevated (40-60 °C) | May Degrade Over Time | Increased temperature can accelerate degradation processes. Long-term storage at elevated temperatures is not recommended without specific stability data. |

| Light | ||

| Ambient Light | Likely Stable | The molecule does not contain significant chromophores that would suggest high photosensitivity. |

| UV Light | Potential for Degradation | Prolonged exposure to high-intensity UV light could potentially induce degradation. |

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[3][4][5]

Objective: To investigate the degradation of 1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy- under various stress conditions.

Materials:

-

1,4-Piperazinedipropanesulfonic acid, beta1,beta4-dihydroxy-

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2 and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a defined period.

-

Photodegradation: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA or MS detector will aid in the identification of degradants.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for determining solubility and stability.

Hypothetical Signaling Pathway Investigation

Given its structure as a zwitterionic buffer, this compound could be used in studies of signaling pathways that are sensitive to pH changes. The following diagram illustrates a generic kinase signaling pathway where such a buffer might be employed.

Caption: Generic kinase signaling pathway.

References

Spectroscopic and Structural Elucidation of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, also known as POPSO, is a zwitterionic buffer commonly used in biochemical and biological research. Its structure, featuring a piperazine ring functionalized with two hydroxypropanesulfonic acid groups, provides a stable pH environment for various experimental systems. Understanding the precise chemical structure and spectroscopic properties of this compound is crucial for its proper application and for the interpretation of experimental results in fields such as drug discovery and development. This technical guide provides a summary of the available spectroscopic data for 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- and outlines the general experimental protocols for obtaining such data.

Spectroscopic Data

While comprehensive, publicly available datasets for the spectroscopic analysis of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- are limited, existing information from spectral databases confirms the characterization of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the available data and provide a template for the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, both ¹H and ¹³C NMR spectra have been recorded.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | - | - | Protons on the piperazine ring |

| Data not available | - | - | Methylene protons of the propanesulfonic acid chain |

| Data not available | - | - | Methine proton adjacent to the hydroxyl group |

| Data not available | - | - | Hydroxyl proton |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available | Carbons of the piperazine ring |

| Data not available | Carbons of the propanesulfonic acid chain |

Note: A detailed peak list for the ¹³C NMR spectrum is not publicly available. The assignments are based on the expected chemical environment of the carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- has been obtained using a KBr wafer technique[1].

Table 3: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1200 & ~1040 | Strong | S=O stretch (sulfonic acid) |

| ~1100 | Medium | C-N stretch (piperazine) |

Note: The listed wavenumbers are characteristic absorption ranges for the specified functional groups and are based on general spectroscopic principles. The exact peak positions for this specific compound are not detailed in the available search results.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. MS-MS (tandem mass spectrometry) data is available for 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-[1].

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Precursor Ion [M+H]⁺ (m/z) | 363.089 |

| Major Fragment Ions (m/z) | 265.1, 167.2, 182.1 |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this specific compound are not extensively published. However, based on standard laboratory practices for similar organic compounds, the following general methodologies can be outlined.

NMR Spectroscopy

-

Sample Preparation: A solution of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- is prepared by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a spectrum with a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR experiment, often with proton decoupling (e.g., broadband decoupling), is performed. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Technique): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The KBr pellet containing the sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent compatible with the ionization source (e.g., a mixture of water and methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source and a tandem mass analyzer (e.g., ion trap, quadrupole, or time-of-flight) is used.

-

Data Acquisition (MS): The sample solution is introduced into the ESI source, where it is nebulized and ionized to form protonated molecules [M+H]⁺. The mass spectrometer then separates and detects these ions based on their mass-to-charge ratio.

-

Data Acquisition (MS-MS): The precursor ion of interest (e.g., m/z 363.089) is selected and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed to provide structural information.

-

Data Processing: The data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow and Logical Relationships

As no specific signaling pathways involving 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- were identified in the literature, the following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-. For researchers requiring highly detailed and specific data, direct experimental analysis is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Piperazine-Based Buffers

Introduction: The Silent Workhorse of Biochemistry

In the landscape of biological and chemical research, the control of pH is a fundamental prerequisite for the success of countless experiments. Buffers are the unsung heroes that provide this stability, resisting fluctuations in proton concentration that could otherwise alter the structure and function of biomolecules, thereby invalidating experimental results. Among the most successful and widely utilized classes of buffering agents are those built upon the piperazine scaffold.

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1][2] This simple organic molecule has become the backbone for a range of zwitterionic buffers, most notably the series of "Good's buffers," which revolutionized biological research in the latter half of the 20th century.[3][4] Their success stems from a unique combination of properties: pKa values in the physiologically relevant range, high water solubility, low permeability through biological membranes, and minimal interference with biological reactions.[5][6] This guide provides a comprehensive overview of the history, discovery, and fundamental properties of piperazine-based buffers, offering a technical resource for professionals in research and drug development.

The Genesis of a Scaffold: The Discovery of Piperazine

The story of these essential buffers begins with the parent compound, piperazine. Originally named for its chemical similarity to piperidine, a component of black pepper, piperazine is not derived from natural plant sources.[1] Its synthesis is primarily achieved through the ammoniation of 1,2-dichloroethane or ethanolamine, often as a byproduct in the industrial production of ethylenediamine.[1] The molecule exists as a deliquescent, water-soluble solid and adopts a stable chair conformation.[1] While its initial applications were varied, its unique physicochemical properties, particularly the basicity of its two nitrogen atoms, laid the groundwork for its future role in buffer chemistry.[2]

The Pre-Good Era: A Problem of Buffering

Prior to the 1960s, researchers in the biological sciences faced a significant challenge: a lack of suitable buffers for the near-neutral pH range (6 to 8).[3][7] The commonly used buffers, such as phosphate and Tris, were often plagued with issues.[5][8] Dr. Norman E. Good, a biochemist at Michigan State University, noted that many experiments likely failed or produced distorted results due to the "imperfections of the buffers employed".[5]

These imperfections included:

-

Toxicity: Many buffering agents were cytotoxic, making them unsuitable for cell culture and in vitro studies of biological systems.[5][7]

-

Reactivity: Buffers would often participate in the biological reactions they were meant to stabilize. For instance, phosphate buffers can precipitate essential divalent cations, while amine-containing buffers like Tris can react with aldehydes and ketones.[7]

-

Membrane Permeability: Some buffers could readily cross cell membranes, altering intracellular pH and disrupting cellular processes.[4][5]

Good recognized the urgent need for a new set of buffering agents designed specifically for biological research. This led to a systematic search for compounds that would be chemically stable, biologically inert, and effective in the crucial physiological pH range.

The Good's Buffers Revolution

In 1966, Norman Good and his colleagues published a landmark paper that introduced a series of zwitterionic buffers, many of which were based on the piperazine or morpholine ring structures.[3][8] These compounds were not chosen at random; they were selected based on a stringent set of criteria designed to overcome the limitations of previous buffers.

Good's Selection Criteria:

-

pKa Value: A pKa between 6.0 and 8.0 to provide maximum buffering capacity at physiological pH.[3][5]

-

High Water Solubility: To allow for the preparation of concentrated stock solutions and ensure compatibility with aqueous biological systems.[4][5]

-

Low Organic Solvent Solubility: To minimize the accumulation of the buffer in nonpolar compartments like cell membranes.[3][4]

-

Membrane Impermeability: The buffer should not readily pass through biological membranes.[3][5]

-

Minimal Salt Effects: The buffer should have minimal influence on the ionic composition of the medium.[3][5]

-

Minimal pKa Change with Temperature and Concentration: The buffering capacity should be stable under varying experimental conditions.[3][5]

-

Low Metal Ion Binding: To avoid chelating essential metal cofactors from enzymes.[4][9]

-

Chemical and Enzymatic Stability: The buffer must be resistant to degradation under experimental conditions.[4][5]

-

Low UV Absorbance: It should not interfere with spectrophotometric measurements at wavelengths above 230 nm.[5]

-

Ease of Synthesis and Purity: The compounds should be relatively easy to prepare and purify.[6]

This systematic approach led to the development of now-ubiquitous buffers like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), which remain indispensable tools in modern research.[3][10]

Caption: Logical diagram of Norman Good's selection criteria for ideal biological buffers.

Data Presentation: Physicochemical Properties

The utility of piperazine-based buffers is defined by their quantitative physicochemical properties. The table below summarizes key data for some of the most common Good's buffers derived from piperazine.

| Buffer Name (Acronym) | Structure | pKa at 25°C | ΔpKa/°C | Metal Binding |

| PIPES (Piperazine-N,N′-bis(2-ethanesulfonic acid)) |

| 6.76[5] | -0.0085[11] | Negligible[9] |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |

| 7.48[5] | -0.014 | Negligible[10] |

| HEPPS (EPPS) (4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid) |

| 8.00 | -0.015 | Low |

| POPSO (Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid)) |

| 7.85 | -0.013 | Low[12] |

Note: ΔpKa/°C values can vary slightly based on experimental conditions. The values presented are commonly cited approximations.

Experimental Protocols

The synthesis and characterization of these buffers follow established chemical principles. Below are representative protocols.

Synthesis of HEPES

This protocol describes a common method for the synthesis of HEPES powder.

Principle: HEPES is synthesized via the addition reaction of N-(2-hydroxyethyl)piperazine with vinylsulfonic acid (or a salt thereof).[13] The resulting product is then purified through crystallization.

Materials:

-

N-(2-hydroxyethyl)piperazine

-

Sodium 2-chloroethanesulfonate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve N-(2-hydroxyethyl)piperazine in water.

-

Addition of Reactant: Slowly add an aqueous solution of sodium 2-chloroethanesulfonate to the vessel while stirring.

-

Reaction Conditions: Heat the mixture and maintain it at reflux. The pH of the reaction is kept alkaline (pH 9-10) by the dropwise addition of a concentrated NaOH solution.[14] The reaction progress is monitored until the pH stabilizes, indicating the consumption of the reactants.

-

Acidification & Purification: After the reaction is complete, cool the solution and acidify it with concentrated HCl to a pH of approximately 5.

-

Crystallization: Concentrate the solution by evaporation under reduced pressure to obtain a syrup. Add hot ethanol to the syrup to precipitate the crude HEPES product and sodium chloride byproduct.[14]

-

Recrystallization: Collect the crude product by filtration. Purify the product by recrystallizing from an aqueous ethanol mixture. The pure HEPES crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.[14]

Caption: Experimental workflow for the synthesis of HEPES buffer.

Determination of pKa by Potentiometric Titration

This protocol outlines the standard method for experimentally verifying the pKa of a synthesized buffer.

Principle: The pKa is the pH at which the concentrations of the acidic and basic forms of the buffer are equal. This point can be determined by titrating the free acid form of the buffer with a strong base (e.g., NaOH) and monitoring the pH change. The pKa corresponds to the midpoint of the steepest part of the titration curve.

Materials:

-

Synthesized buffer (e.g., HEPES free acid)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Stir plate and stir bar

-

Beaker and burette

Methodology:

-

Solution Preparation: Accurately weigh a sample of the dried buffer and dissolve it in a known volume of deionized, CO2-free water.

-

Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution.

-

Titration: Begin stirring the solution. Record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5 mL).[15]

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue this process well past the equivalence point (the point of the most rapid pH change).

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the inflection point of the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV) and finding its maximum value.

-

The pH at the volume of NaOH that is exactly half of the volume required to reach the equivalence point is the pKa of the buffer.[16]

-

A Note of Caution: HEPES and Phototoxicity

Despite their widespread utility, it is crucial for researchers to be aware of a potential issue with HEPES. When exposed to ambient light, HEPES can interact with riboflavin (Vitamin B2), a common component of cell culture media, to produce hydrogen peroxide (H₂O₂).[10] This photochemical reaction can lead to cytotoxicity and introduce experimental artifacts. Therefore, it is strongly recommended to keep solutions and cell cultures containing both HEPES and riboflavin protected from light.[10]

Caption: Unwanted photochemical reaction pathway involving HEPES.

Conclusion: The Enduring Legacy

The development of piperazine-based buffers by Norman Good and his colleagues was a pivotal moment in the history of biochemistry and molecular biology.[8] By applying a rational and systematic set of criteria, they created a suite of tools that solved a pervasive and often underappreciated problem, enabling decades of reliable and reproducible research.[5][7] From cell culture and enzyme assays to chromatography and electrophoresis, these buffers have become a standard and essential component of the modern research laboratory.[4] Their history underscores the critical importance of fundamental tools and methodologies in driving scientific progress.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Good's buffers - Wikipedia [en.wikipedia.org]

- 4. bostonbioproducts.com [bostonbioproducts.com]

- 5. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. PIPES buffer [himedialabs.com]

- 7. gatescientific.com [gatescientific.com]

- 8. Buffers, Especially the Good Kind – Department of Chemistry [chem.unc.edu]

- 9. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 10. HEPES - Wikipedia [en.wikipedia.org]

- 11. promega.com [promega.com]

- 12. Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid (this compound Sesquisodium Salt) and Associated Thermodynamic Functions from (278.15 to 328.15) K [scirp.org]

- 13. Preparation Of HEPES Buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 14. Preparation of HEPES and its buffer [yacooscience.com]

- 15. uregina.ca [uregina.ca]

- 16. bellevuecollege.edu [bellevuecollege.edu]

Methodological & Application

Application Notes and Protocols for 1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy- (POPSO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Piperazinedipropanesulfonic acid, β1,β4-dihydroxy-, commonly known as POPSO, is a zwitterionic biological buffer belonging to the "Good's buffers" series. Its chemical formula is C₁₀H₂₂N₂O₈S₂, and it has a molecular weight of 362.4 g/mol . This compound is valued in biological and biochemical research for its ability to maintain a stable pH environment, particularly within the physiological range of 7.2 to 8.5. Its key features include high water solubility and low toxicity to cells, making it a suitable component for various in vitro assays.